Propan-2-yl 4-[(3-methyl-1-benzofuran-2-carbonyl)carbamothioylamino]benzoate
Overview
Description
Propan-2-yl 4-[(3-methyl-1-benzofuran-2-carbonyl)carbamothioylamino]benzoate is a complex organic compound that features a benzofuran core. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-[(3-methyl-1-benzofuran-2-carbonyl)carbamothioylamino]benzoate typically involves multi-step organic reactions. The benzofuran core can be synthesized through iodine-induced cyclization of appropriate precursors . The final compound is obtained by reacting the benzofuran derivative with isopropyl 4-aminobenzoate under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-[(3-methyl-1-benzofuran-2-carbonyl)carbamothioylamino]benzoate can undergo various chemical reactions, including:
Oxidation: The benzofuran core can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the carbonyl groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran core can lead to the formation of benzofuran-2-carboxylic acid derivatives .
Scientific Research Applications
Propan-2-yl 4-[(3-methyl-1-benzofuran-2-carbonyl)carbamothioylamino]benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-[(3-methyl-1-benzofuran-2-carbonyl)carbamothioylamino]benzoate involves its interaction with specific molecular targets. The benzofuran core is known to interact with various enzymes and receptors, leading to its biological effects. The compound may inhibit certain enzymes or modulate receptor activity, thereby exerting its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
3-methyl-2-{[4-(propan-2-yl)phenyl]carbonyl}-1-benzofuran: Shares a similar benzofuran core and exhibits comparable biological activities.
Benzofuran derivatives: A broad class of compounds with diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
Propan-2-yl 4-[(3-methyl-1-benzofuran-2-carbonyl)carbamothioylamino]benzoate is unique due to its specific structural features, which confer distinct biological activities. Its combination of a benzofuran core with a carbamothioylamino group enhances its potential as a therapeutic agent.
Properties
IUPAC Name |
propan-2-yl 4-[(3-methyl-1-benzofuran-2-carbonyl)carbamothioylamino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-12(2)26-20(25)14-8-10-15(11-9-14)22-21(28)23-19(24)18-13(3)16-6-4-5-7-17(16)27-18/h4-12H,1-3H3,(H2,22,23,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNDSNVRMOXMJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC(=S)NC3=CC=C(C=C3)C(=O)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.